molecular formula C10H12N4 B3014984 1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-amine CAS No. 1423027-75-1

1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-amine

Cat. No.: B3014984
CAS No.: 1423027-75-1
M. Wt: 188.234
InChI Key: JIVBNQRFYJHWPQ-UHFFFAOYSA-N
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Description

“1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-amine” is a compound that contains a 1,2,3-triazole ring, which is a renowned scaffold that can be conjugated with additional heterocyclic groups . This compound plays a vital role in pharmaceuticals and agrochemicals .


Synthesis Analysis

A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a 1,2,3-triazole ring . This structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The compound “this compound” is involved in various chemical reactions. For instance, it is used in the azide-acetylene cycloaddition, where it enhances the catalytic effect of Cu (I) by stabilizing it towards disproportionation and oxidation .


Physical and Chemical Properties Analysis

The 1,2,3-triazoles are planar and aromatic. They are highly soluble in water. In aqueous solution, it tautomerizes to its 2H-isomer with a 1H/2H ratio of ≈1:2 .

Scientific Research Applications

Catalytic Activity in Ruthenium Complexes

1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-amine and similar compounds have been used in the synthesis of novel ruthenium complexes. These complexes, synthesized through click chemistry, demonstrate significant catalytic activity, particularly in the hydrogenation of ketones and aldehydes (Sole et al., 2019).

Synthesis of Various Organic Compounds

The compound has been involved in the synthesis of various organic derivatives, such as 1,3,4-thiadiazole, thiazole, and pyridine derivatives containing the 1,2,3-triazole moiety. These syntheses contribute to the development of new organic molecules with potential applications in various fields (Abdelriheem, Mohamed, & Abdelhamid, 2017).

Role in Synthesis of Triazole Phenyl Methanones

This compound has been used in the synthesis of substituted triazole phenyl methanones, showcasing its utility in forming compounds with potential chemotherapeutic value (Sonawane & Sagare, 2023).

Applications in Coordination Chemistry

This compound and its derivatives have been utilized in the study of coordination complexes, especially with nickel. These studies involve analyzing electronic structures, magnetometric properties, and spectroscopic characteristics, contributing to our understanding of metal-ligand bonding (Schweinfurth et al., 2013).

Use in Antiviral Research

Research has also shown that derivatives of this compound may have antiviral properties. For example, certain synthesized compounds were found to be potent inhibitors of the hepatitis B virus (Ivachtchenko et al., 2019).

Properties

IUPAC Name

1-[4-(triazol-1-yl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-8(11)9-2-4-10(5-3-9)14-7-6-12-13-14/h2-8H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVBNQRFYJHWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=CN=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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